3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by a pyrazole ring substituted with a p-tolyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
- 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-10-2-5-12(6-3-10)15-9-11(8-14-15)4-7-13(16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,17) |
InChI Key |
SGBBUIDPKWLTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.